molecular formula C16H25N3O5 B1682282 Xamoterol CAS No. 81801-12-9

Xamoterol

Número de catálogo B1682282
Número CAS: 81801-12-9
Peso molecular: 339.39 g/mol
Clave InChI: DXPOSRCHIDYWHW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Xamoterol is a cardiac stimulant . It works by binding to the β1 adrenergic receptor . It is a 3rd generation adrenergic β receptor partial agonist . It provides cardiac stimulation at rest but acts as a blocker during exercise .


Molecular Structure Analysis

The molecular formula of Xamoterol is C16H25N3O5 . Its average mass is 339.387 Da and its monoisotopic mass is 339.179413 Da .

Aplicaciones Científicas De Investigación

Treatment of Heart Failure

  • Scientific Field : Cardiology
  • Summary of Application : Xamoterol has been used in the treatment of patients with moderate to severe heart failure . The study involved patients, most of whom had ischaemic heart disease and were in New York Heart Association (NYHA) functional Class III .
  • Methods of Application : Patients underwent a standard bicycle exercise test, and cardiac catheterization was performed to obtain measurements of ventricular size and pressures during the cardiac cycle . The patients began treatment with xamoterol 200 mg b.d. in addition to their baseline therapy .
  • Results : Xamoterol produced a marked reduction in left ventricular filling pressure, a fall in end-systolic volume index and improvements in T 1, (+) dP/dt max and (dP/dt)/DP 40 with no change in mean aortic pressure . Duration of exercise increased in four patients, and did not change in the other four tested . Nine of the ten patients felt better on treatment in terms of fatigue and dyspnoea .

Improvement in Symptoms and Exercise Duration in Mild to Moderate Heart Failure

  • Scientific Field : Cardiology
  • Summary of Application : Xamoterol has been used to improve symptoms and exercise duration in patients with mild to moderate heart failure .
  • Methods of Application : The clinical efficacy of xamoterol was determined in a multicentre double-blind, randomized, parallel group study .
  • Results : Mean exercise duration increased by 19% after xamoterol during a progressive treadmill exercise protocol . Xamoterol significantly reduced peak exercise heart rate compared with placebo . There was improvement in breathlessness on the visual analogue scale after treatment with xamoterol compared with placebo, but no change in fatigue .

Therapy for Severe Systolic and Diastolic Dysfunction

  • Scientific Field : Cardiology
  • Summary of Application : Xamoterol has been used in therapy for patients with severe systolic and diastolic dysfunction . The study involved patients with moderate to severe heart failure, most of whom had ischaemic heart disease .
  • Methods of Application : Patients underwent a standard bicycle exercise test, and cardiac catheterization was performed to obtain measurements of ventricular size and pressures during the cardiac cycle . The patients began treatment with xamoterol 200 mg b.d. in addition to their baseline therapy .
  • Results : Xamoterol produced a marked reduction in left ventricular filling pressure, a fall in end-systolic volume index and improvements in T 1, (+) dP/dt max and (dP/dt)/DP 40 with no change in mean aortic pressure . Duration of exercise increased in four patients, and did not change in the other four tested . Nine of the ten patients felt better on treatment in terms of fatigue and dyspnoea .

Control of Chronic Atrial Fibrillation in Elderly Patients

  • Scientific Field : Geriatric Cardiology
  • Summary of Application : Xamoterol has been used to improve the control of chronic atrial fibrillation in elderly patients .
  • Methods of Application : Twenty digitalized elderly patients with chronic atrial fibrillation were randomized into a double-blind crossover study . They received xamoterol 200mg b.d. for 2 months with their usual dose of digoxin for 1 month and placebo digoxin for the other month .
  • Results : Compared with baseline digoxin, xamoterol alone significantly increased nocturnal minimum heart rate without affecting daytime maximum heart rate . The mean number of pauses >1.5 s was significantly reduced by xamoterol alone . Walking distance in 6 minutes was 406.1 ± 27.1 m at baseline and improved significantly on both treatments . No significant change was found in subjective measurements of palpitations, breathlessness and well-being using visual analogue scales .

Therapy for Severe Systolic and Diastolic Dysfunction

  • Scientific Field : Cardiology
  • Summary of Application : Xamoterol has been used in therapy for patients with severe systolic and diastolic dysfunction . The study involved patients with moderate to severe heart failure, most of whom had ischaemic heart disease .
  • Methods of Application : Patients underwent a standard bicycle exercise test, and cardiac catheterization was performed to obtain measurements of ventricular size (by cineangiography) and pressures during the cardiac cycle . The patients began treatment with xamoterol 200 mg b.d. in addition to their baseline therapy .
  • Results : Xamoterol produced a marked reduction in left ventricular filling pressure, a fall in end-systolic volume index and improvements in T 1, (+) dP/dt max and (dP/dt)/DP 40 with no change in mean aortic pressure . Duration of exercise increased in four patients, and did not change in the other four tested . Nine of the ten patients felt better on treatment in terms of fatigue and dyspnoea .

Control of Chronic Atrial Fibrillation in Elderly Patients

  • Scientific Field : Geriatric Cardiology
  • Summary of Application : Xamoterol has been used to improve the control of chronic atrial fibrillation in elderly patients .
  • Methods of Application : Twenty digitalized elderly patients with chronic atrial fibrillation were randomized into a double-blind crossover study . They received xamoterol 200mg b.d. for 2 months with their usual dose of digoxin for 1 month and placebo digoxin for the other month .
  • Results : Compared with baseline digoxin, xamoterol alone significantly increased nocturnal minimum heart rate without affecting daytime maximum heart rate . The mean number of pauses >1.5 s was significantly reduced by xamoterol alone . Walking distance in 6 minutes was 406.1 ± 27.1 m at baseline and improved significantly on both treatments . No significant change was found in subjective measurements of palpitations, breathlessness and well-being using visual analogue scales .

Safety And Hazards

Xamoterol should be handled with care to avoid dust formation . It’s recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

While Xamoterol has shown promise in improving systolic and diastolic function in heart failure patients , more research is needed to fully understand its potential benefits and risks.

Propiedades

IUPAC Name

N-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O5/c20-13-1-3-15(4-2-13)24-12-14(21)11-17-5-6-18-16(22)19-7-9-23-10-8-19/h1-4,14,17,20-21H,5-12H2,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXPOSRCHIDYWHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8045222
Record name Xamoterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Xamoterol

CAS RN

81801-12-9, 73210-73-8
Record name Xamoterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81801-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Xamoterol [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081801129
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Xamoterol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13781
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Xamoterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis[N-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide] fumarate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.270
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name XAMOTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HE0JQL703
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Xamoterol
Reactant of Route 2
Xamoterol
Reactant of Route 3
Reactant of Route 3
Xamoterol
Reactant of Route 4
Xamoterol
Reactant of Route 5
Xamoterol
Reactant of Route 6
Reactant of Route 6
Xamoterol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.